molecular formula C6H4F4N2 B13630364 6-Fluoro-5-(trifluoromethyl)pyridin-3-amine

6-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B13630364
M. Wt: 180.10 g/mol
InChI Key: MVAUSCCFURGPSN-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)pyridin-3-amine is a fluorinated pyridine derivative This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate amine sources under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

6-Fluoro-5-(trifluoromethyl)pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridin-3-amine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, influencing their activity and stability. The pathways involved may include inhibition of enzymes, modulation of receptor activity, and interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 5-Trifluoromethyl-2,3-dihydrothieno[2,3-b]pyridine
  • 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine

Uniqueness

6-Fluoro-5-(trifluoromethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of fluorine and trifluoromethyl groups enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds .

Properties

Molecular Formula

C6H4F4N2

Molecular Weight

180.10 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyridin-3-amine

InChI

InChI=1S/C6H4F4N2/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H,11H2

InChI Key

MVAUSCCFURGPSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)F)N

Origin of Product

United States

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